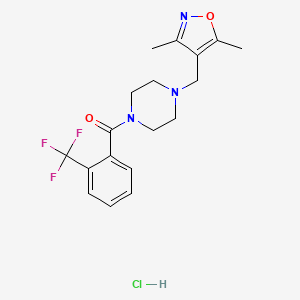

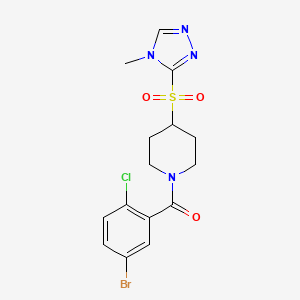

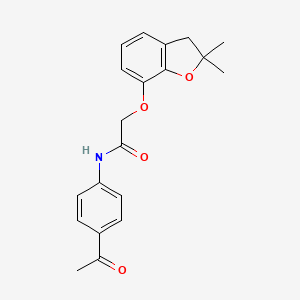

![molecular formula C17H18ClN3S B2519335 N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216706-17-0](/img/structure/B2519335.png)

N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are known for their diverse biological activities and are considered important in medicinal chemistry .

Synthesis Analysis

The synthesis of thienopyrimidines involves a versatile, convenient one-pot green synthetic experiment for pyrimidine core annulation via cleavage of a 1H-tetrazole ring . The transannulation is performed without an excess of the reagents and solvent under optimized conditions .Molecular Structure Analysis

The molecular structure of thienopyrimidines includes a six-membered heterocyclic organic compound containing two nitrogen atoms at 1st and 3rd positions . The thienopyrimidine nucleus is an essential base component of the genetic material of deoxyribonucleic acid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidines include the recyclization of substituted 1H-tetrazoles, which undergo cleavage of the tetrazole ring, elimination of dinitrogen, and annulation of the pyrimidinone core under one-pot conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of thienopyrimidines can be determined using various spectroscopic techniques such as IR, NMR, and elemental analyses . For instance, the 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Aplicaciones Científicas De Investigación

Mycobacterium Tuberculosis bd Oxidase Inhibitor

This compound has been found to inhibit Cytochrome bd oxidase (Cyt-bd), a potential drug target in Mycobacterium tuberculosis . The compound displayed activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145 .

ATP Depletion Assay

The compound has been used in ATP depletion assays, which are tests that measure the ability of a compound to deplete ATP levels in cells . This can be useful in studying the effects of potential drugs on cellular energy metabolism .

Chemical Probe for Mycobacterial Cyt-bd

The compound has been used as a chemical probe to study the function of the mycobacterial Cyt-bd under various physiological conditions . This can provide valuable insights into the role of this enzyme in the physiology of mycobacteria .

Antioxidant Activity

Thioxopyrimidines and their condensed analogs, which include the compound , have been found to possess antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially preventing or slowing down damage to cells .

Anticancer Activity

Thioxopyrimidines and their condensed analogs have also been found to possess anticancer activity . This suggests that they could potentially be used in the development of new anticancer drugs .

Antimicrobial Activity

These compounds have been found to possess antimicrobial activity, meaning they can kill or inhibit the growth of microorganisms . This suggests potential applications in the treatment of infectious diseases .

Mecanismo De Acción

Target of Action

The primary target of N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride inhibits Cyt-bd . This inhibition results in a disruption of the energy metabolism of the Mycobacterium tuberculosis, leading to its eventual death .

Biochemical Pathways

The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the Cyt-bd . This inhibition disrupts the normal functioning of the bacteria, leading to a decrease in ATP production .

Pharmacokinetics

The compound’s ability to inhibit cyt-bd suggests that it can penetrate the bacterial cell and interact with its target .

Result of Action

The result of the action of N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride is the death of Mycobacterium tuberculosis due to the disruption of its energy metabolism .

Action Environment

The efficacy and stability of N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency .

Direcciones Futuras

Thienopyrimidines are an attractive scaffold for the development of new drugs, especially in the context of developing a drug combination targeting energy metabolism . Future research could focus on designing new thienopyrimidines with improved potency and acceptable pharmacokinetics for in vivo evaluation .

Propiedades

IUPAC Name |

N-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S.ClH/c1-11-6-8-12(9-7-11)20-16-15-13-4-2-3-5-14(13)21-17(15)19-10-18-16;/h6-10H,2-5H2,1H3,(H,18,19,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYOXALJSPWJDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(p-tolyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

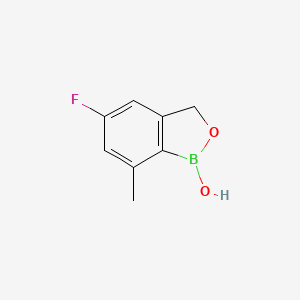

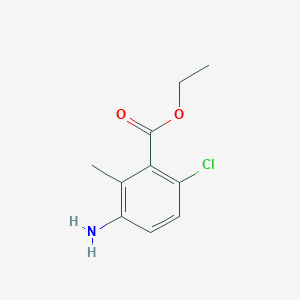

![N-cyclopropyl-2-{2-[(2-methylpropyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2519258.png)

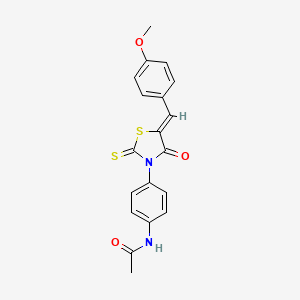

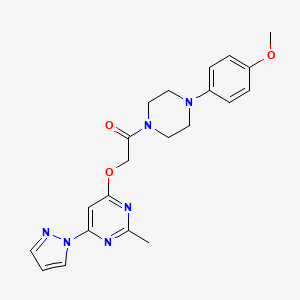

![N-(3-methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2519262.png)

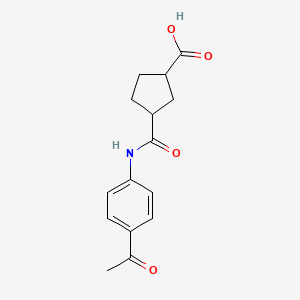

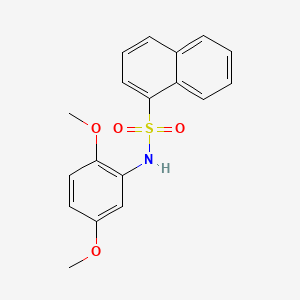

![Tricyclo[2.2.1.02,6]heptane-3-thiol](/img/structure/B2519266.png)

![N',1-bis[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbohydrazide](/img/structure/B2519268.png)

![(Z)-2-(furan-2-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2519274.png)